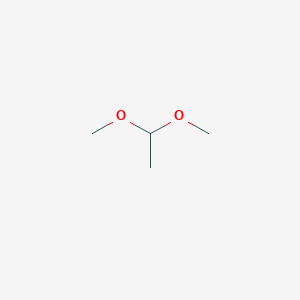

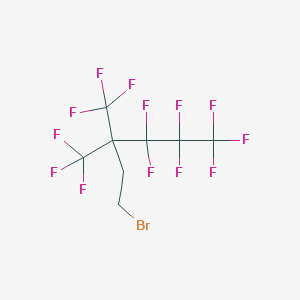

![molecular formula C7H5ClN2O B165238 5-氯-1H-吡咯并[3,2-b]吡啶-2(3H)-酮 CAS No. 136888-08-9](/img/structure/B165238.png)

5-氯-1H-吡咯并[3,2-b]吡啶-2(3H)-酮

描述

5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a biochemical reagent used in life science research . It has been identified as an intermediate in the synthesis of potent VEGFR-2 inhibitors .

Molecular Structure Analysis

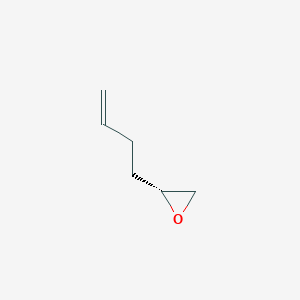

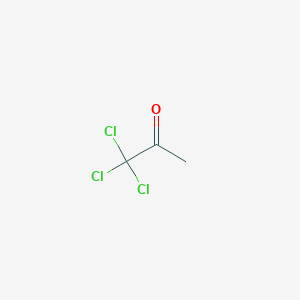

The molecular formula of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is C7H5ClN2O . The SMILES string representation is Clc1cnc2[nH]ccc2c1 . The InChI code is 1S/C7H5ClN2O/c8-5-1-4-2-6(11)10-7(4)9-3-5/h1-3,11H,(H,9,10) .Physical And Chemical Properties Analysis

The molecular weight of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is 152.58 . It is a solid compound .科学研究应用

吡咯烷在药物发现中的应用

5-氯-1H-吡咯并[3,2-b]吡啶-2(3H)-酮作为吡咯烷环的衍生物,由于其氮杂环在药物发现中发挥着重要作用。其独特的饱和支架允许在药效团空间中进行有效的探索,有助于分子的立体化学,并由于非平面性(称为“假旋转”)而提供增加的 3D 覆盖范围。吡咯烷环中碳的立体异构性通过与对映选择性蛋白的不同结合影响生物活性,指导药物化学家设计具有不同生物学特征的化合物 (Li Petri 等人,2021 年)。

激酶抑制剂

由于该化合物在通过多种结合模式与激酶相互作用方面的多功能性,其结构基序有利于激酶抑制剂的设计。它在许多专利中的出现表明它在激酶抑制中至关重要,影响广泛的激酶靶标。它与激酶的铰链区域结合并形成激酶口袋中额外相互作用的能力,提供了效力和选择性,使其成为激酶抑制剂设计中的关键支架 (Wenglowsky,2013 年)。

吡喃嘧啶支架的合成

在医药和制药行业中,吡喃嘧啶支架由于其广泛的合成应用和生物利用度而至关重要。该综述强调了杂化催化剂在这些支架合成中的应用,吸引了领先的研究人员使用更广泛的催化应用来开发先导分子 (Parmar 等人,2023 年)。

3-吡咯啉-2-酮的合成

这篇综述系统地调查了从非环状前体或其他环状系统合成 3-吡咯啉-2-酮的文献。这些结构很重要,因为它们存在于天然产物中,具有多种生物活性,并且可用作其他材料的构建模块 (Pelkey 等人,2015 年)。

安全和危害

作用机制

Target of Action

Similar compounds have been used in the synthesis of potent vegfr-2 inhibitors , suggesting that VEGFR-2 could be a potential target. VEGFR-2 is a key receptor in the VEGF (vascular endothelial growth factor) signaling pathway, which plays a crucial role in angiogenesis, the formation of new blood vessels from pre-existing ones .

Mode of Action

If VEGFR-2 is indeed a target, the compound might inhibit the receptor, thereby blocking the VEGF signaling pathway and inhibiting angiogenesis .

Biochemical Pathways

If the compound acts as a vegfr-2 inhibitor, it would affect the vegf signaling pathway, leading to the inhibition of angiogenesis . This could have downstream effects on processes such as tumor growth and metastasis, which rely on angiogenesis for nutrient supply .

Result of Action

If the compound acts as a VEGFR-2 inhibitor, it could potentially inhibit angiogenesis, affecting processes such as tumor growth and metastasis .

属性

IUPAC Name |

5-chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-6-2-1-4-5(9-6)3-7(11)10-4/h1-2H,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUIPMUZDFHKMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=N2)Cl)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442992 | |

| Record name | 5-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one | |

CAS RN |

136888-08-9 | |

| Record name | 5-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

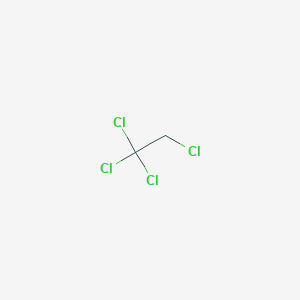

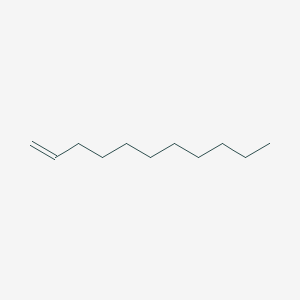

![N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine](/img/structure/B165167.png)